Gimatecan vs. Irinotecan: Superior Antiproliferative Potency in Gastric Cancer (Direct Head-to-Head)
In a direct head-to-head study on gastric cancer cell lines, gimatecan demonstrated profoundly greater antiproliferative potency compared to irinotecan. The quantitative difference in potency exceeds three orders of magnitude, establishing gimatecan as the superior agent in this model system [1].
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.95 nM |
| Comparator Or Baseline | Irinotecan IC50 = 3253.71 nM |
| Quantified Difference | Gimatecan is >1600-fold more potent than irinotecan (p < 0.05) |
| Conditions | Gastric cancer cell line SNU-1; standard cytotoxicity assay |
Why This Matters
This >1600-fold potency advantage means significantly less drug is required to achieve the same antiproliferative effect, potentially reducing off-target toxicity and improving therapeutic index.
- [1] Chen Z, Liu Z, Huang W, et al. Gimatecan exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways. J Transl Med. 2017 Dec 13;15(1):253. DOI: 10.1186/s12967-017-1360-z View Source
